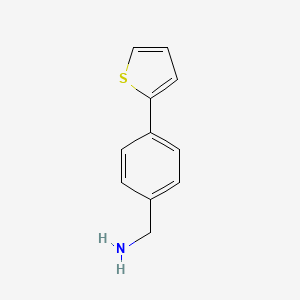
1-(4-噻吩-2-基苯基)甲胺
描述
1-(4-Thiophen-2-ylphenyl)methanamine, also known as 4-thiophen-2-ylbenzenemethanamine, is an organic compound that has been the subject of scientific research in recent years. It is a derivative of aniline, which is a common aromatic amine. It is a colorless solid with a melting point of 65-66 °C.
科学研究应用
癌症研究:赖氨酰氧化酶抑制剂
1-(4-噻吩-2-基苯基)甲胺:已被确定为赖氨酰氧化酶(LOX)的潜在抑制剂,该酶在细胞外基质中胶原蛋白和弹性蛋白的交联中起着至关重要的作用 。LOX 参与肿瘤生长和转移,使其成为抗癌疗法的靶点。该化合物抑制 LOX 的能力可用于开发新的抗转移药物。
神经药理学:单胺调节
作为苯甲胺,该化合物可能与大脑中的单胺系统相互作用,这些系统参与调节情绪、觉醒和认知 。对其对这些系统影响的研究可能导致开发治疗精神疾病的新方法。
药物设计:构效关系 (SAR) 研究
作用机制
Target of Action
The primary target of 1-(4-Thiophen-2-ylphenyl)methanamine is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammation and immune responses .
Mode of Action
It is known to interact with leukotriene a-4 hydrolase . The specific nature of this interaction and the resulting changes in the enzyme’s activity are areas of ongoing research.
生化分析
Biochemical Properties
1-(4-Thiophen-2-ylphenyl)methanamine plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. One notable interaction is with leukotriene A4 hydrolase, an enzyme involved in the inflammatory response. This compound acts as an inhibitor of leukotriene A4 hydrolase, thereby modulating the production of leukotriene B4, a potent inflammatory mediator . The inhibition of this enzyme by 1-(4-Thiophen-2-ylphenyl)methanamine can lead to reduced inflammation, making it a potential candidate for anti-inflammatory drug development.
Cellular Effects
1-(4-Thiophen-2-ylphenyl)methanamine has been shown to influence various cellular processes. It affects cell signaling pathways, particularly those involved in inflammation and immune response. By inhibiting leukotriene A4 hydrolase, this compound can alter the production of leukotriene B4, which in turn affects gene expression and cellular metabolism . The modulation of these pathways can lead to changes in cell function, including reduced inflammatory responses and altered immune cell activity.
Molecular Mechanism
The molecular mechanism of 1-(4-Thiophen-2-ylphenyl)methanamine involves its binding to leukotriene A4 hydrolase. This binding inhibits the enzyme’s activity, preventing the conversion of leukotriene A4 to leukotriene B4 . The inhibition of this enzymatic reaction reduces the levels of leukotriene B4, a key mediator of inflammation. Additionally, this compound may interact with other biomolecules, further influencing cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Thiophen-2-ylphenyl)methanamine have been observed to change over time. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of leukotriene A4 hydrolase, resulting in long-term anti-inflammatory effects . The stability of the compound and its degradation products must be carefully monitored to ensure consistent results.
Dosage Effects in Animal Models
The effects of 1-(4-Thiophen-2-ylphenyl)methanamine vary with different dosages in animal models. At lower doses, the compound effectively inhibits leukotriene A4 hydrolase without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential liver and kidney damage. It is crucial to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.
Metabolic Pathways
1-(4-Thiophen-2-ylphenyl)methanamine is involved in various metabolic pathways, primarily through its interaction with enzymes such as leukotriene A4 hydrolase. The compound’s metabolism may involve phase I and phase II reactions, including oxidation and conjugation . These metabolic processes can affect the compound’s activity, stability, and elimination from the body.
Transport and Distribution
The transport and distribution of 1-(4-Thiophen-2-ylphenyl)methanamine within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound may be actively transported into cells, where it can accumulate and exert its effects . The distribution of the compound within tissues can affect its overall efficacy and potential side effects.
Subcellular Localization
1-(4-Thiophen-2-ylphenyl)methanamine’s subcellular localization is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall impact on cellular processes.
属性
IUPAC Name |
(4-thiophen-2-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-7H,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNLMMDEWQZCLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379994 | |
| Record name | 4-(2-THIENYL)BENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
203436-48-0 | |
| Record name | 4-(2-THIENYL)BENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(thiophen-2-yl)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305806.png)
![2-(4-Methoxy-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305808.png)
![4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1305816.png)



![2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1305826.png)
![4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid](/img/structure/B1305829.png)
![2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1305830.png)

